molecular formula C11H14Cl2FN3 B1447658 [1-[4-(4-Fluorophenyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride CAS No. 1426291-52-2

[1-[4-(4-Fluorophenyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride

Cat. No.: B1447658
CAS No.: 1426291-52-2
M. Wt: 278.15 g/mol
InChI Key: POEZFZFCCZMQQW-UHFFFAOYSA-N
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Description

[1-[4-(4-Fluorophenyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride: is a chemical compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of applications in medicinal chemistry, particularly as antifungal, antibacterial, and anticancer agents. The presence of the fluorophenyl group in this compound enhances its biological activity and specificity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-[4-(4-Fluorophenyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of imidazole N-oxides.

    Reduction: Reduction reactions can occur at the fluorophenyl group, potentially leading to the formation of fluorophenylamines.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Imidazole N-oxides.

    Reduction: Fluorophenylamines.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: In biological research, the compound is used to study the effects of imidazole derivatives on various biological pathways and processes.

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of various pharmaceuticals.

Mechanism of Action

The mechanism of action of [1-[4-(4-Fluorophenyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity for its targets. The compound may inhibit enzyme activity or disrupt cellular processes, leading to its biological effects .

Comparison with Similar Compounds

  • [1-(4-Chlorophenyl)-1H-imidazol-2-YL]ethylamine dihydrochloride
  • [1-(4-Bromophenyl)-1H-imidazol-2-YL]ethylamine dihydrochloride
  • [1-(4-Methylphenyl)-1H-imidazol-2-YL]ethylamine dihydrochloride

Comparison:

  • Binding Affinity: The presence of different substituents on the phenyl ring (e.g., chlorine, bromine, methyl) can affect the binding affinity and specificity of the compound for its targets.
  • Biological Activity: The fluorophenyl group in [1-[4-(4-Fluorophenyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride may confer unique biological activities compared to its analogs.
  • Chemical Stability: The different substituents can also influence the chemical stability and reactivity of the compounds.

Properties

IUPAC Name

1-[5-(4-fluorophenyl)-1H-imidazol-2-yl]ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3.2ClH/c1-7(13)11-14-6-10(15-11)8-2-4-9(12)5-3-8;;/h2-7H,13H2,1H3,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEZFZFCCZMQQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(N1)C2=CC=C(C=C2)F)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-[4-(4-Fluorophenyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride
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[1-[4-(4-Fluorophenyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride

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